molecular formula C49H84N14O11 B12541750 L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-tyrosine CAS No. 651770-71-7

L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-tyrosine

Cat. No.: B12541750
CAS No.: 651770-71-7
M. Wt: 1045.3 g/mol
InChI Key: MKEMDOFVEKNNPG-AKTJGQIYSA-N
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Description

L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-tyrosine is a complex peptide compound It is composed of multiple amino acids linked together in a specific sequence

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protective groups are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in microorganisms engineered to express the desired sequence.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as tyrosine.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution reagents: Various alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.

Scientific Research Applications

L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery system or in vaccine development.

    Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-tyrosine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as:

    Enzyme inhibition: Binding to active sites of enzymes, preventing substrate access.

    Receptor binding: Interacting with cell surface receptors to trigger signaling cascades.

    Protein-protein interactions: Modulating the formation or disruption of protein complexes.

Comparison with Similar Compounds

L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-tyrosine can be compared to other peptides with similar sequences or functions. Some similar compounds include:

    L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine: A shorter peptide with similar functional groups.

    L-Alanyl-L-leucyl-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-tyrosine: A peptide lacking the diaminomethylidene group.

    L-Alanyl-L-leucyl-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-phenylalanine: A peptide with phenylalanine instead of tyrosine.

These comparisons highlight the unique structural features and potential functional differences of this compound.

Properties

CAS No.

651770-71-7

Molecular Formula

C49H84N14O11

Molecular Weight

1045.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C49H84N14O11/c1-27(2)25-36(60-40(65)29(5)52)44(69)57-34(15-11-23-55-49(53)54)42(67)56-30(6)41(66)59-35(14-8-10-22-51)47(72)63-24-12-16-38(63)45(70)58-33(13-7-9-21-50)43(68)62-39(28(3)4)46(71)61-37(48(73)74)26-31-17-19-32(64)20-18-31/h17-20,27-30,33-39,64H,7-16,21-26,50-52H2,1-6H3,(H,56,67)(H,57,69)(H,58,70)(H,59,66)(H,60,65)(H,61,71)(H,62,68)(H,73,74)(H4,53,54,55)/t29-,30-,33-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

MKEMDOFVEKNNPG-AKTJGQIYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

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